3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal
Description
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H10N2O/c15-10-1-3-11-4-6-12(7-5-11)14-9-2-8-13-14/h1-10H |
InChI Key |
AJHOJOQLIMXSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Pharmacokinetics
- Electrophilic Reactivity : The propenal group in 3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal is more electrophilic than the ketone groups in chalcone analogs (e.g., compound 5a). This may enhance covalent binding to nucleophilic residues (e.g., cysteine thiols) in target proteins, but could also increase off-target toxicity .
- Hydrogen Bonding : The pyrazole ring provides two nitrogen atoms capable of hydrogen bonding, similar to pyrazoline derivatives (e.g., compound in ). However, the absence of a trifluoromethyl group (as in 5a) may reduce metabolic stability and lipophilicity .
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELXL () and ORTEP-3 () have been used to resolve crystal structures of related compounds (e.g., ). Computational studies using Multiwfn () could further elucidate the electron density distribution and reactive sites of this compound, particularly its conjugated π-system .
Preparation Methods
Microwave-Assisted Cyclocondensation of α,β-Unsaturated Carbonyl Derivatives
The microwave-assisted synthesis of pyrazole derivatives has emerged as a high-efficiency route for constructing heterocyclic systems. For 3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal, this method involves the reaction of 4-hydrazinylphenyl propenal 1 with 1,3-diketones or α,β-unsaturated ketones under solvent-free conditions (Figure 1A) . Microwave irradiation (150–200°C, 10–15 min) promotes rapid cyclization, yielding the pyrazole ring with concurrent retention of the propenal moiety. Nuclear magnetic resonance (NMR) analysis of intermediates reveals complete conversion of hydrazine protons (δ 8.14 ppm, NH) to pyrazole ring protons (δ 6.23–7.45 ppm), confirming regioselective C–N bond formation .
A notable advantage of this method is its compatibility with electron-deficient aryl groups, which suppress side reactions such as Michael additions. However, steric hindrance at the α-position of the propenal can reduce yields by 15–20%, necessitating precise stoichiometric control .
Benzotriazole-Mediated Alkylation-Elimination Strategy
Regiospecific synthesis of trisubstituted pyrazoles via benzotriazole intermediates offers precise control over substituent placement. As detailed by Katritzky et al. , 2-(1H-benzotriazol-1-yl)-3-(4-(pyrazol-1-yl)phenyl)-2-propenal 2 reacts with methylhydrazine at 0°C to form a pyrazoline intermediate 3 (Figure 1B). Subsequent alkylation with iodomethane (K2CO3, DMF, 60°C) introduces the 4-methyl group, followed by elimination of benzotriazole (Et3N, reflux) to yield the target compound.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methylhydrazine, THF, 0°C | 85 |
| 2 | CH3I, K2CO3, DMF, 60°C | 78 |
| 3 | Et3N, toluene, reflux | 92 |
This method achieves an overall yield of 62% with >95% regiopurity, as evidenced by high-resolution mass spectrometry (HRMS) and X-ray crystallography . The benzotriazole group acts as a transient directing moiety, preventing undesired tautomerization during cyclization.
Vilsmeier-Haack Formylation-Cyclization Sequence
The Vilsmeier-Haack reaction enables simultaneous formylation and cyclization of tosylhydrazone precursors. Treatment of 3-(4-(pyrazol-1-yl)phenyl)propenone tosylhydrazone 4 with POCl3/DMF (1:3) at −10°C generates the α-chloro aldehyde intermediate 5 , which undergoes spontaneous cyclization upon warming to 25°C (Figure 1C) . Infrared (IR) spectroscopy confirms aldehyde formation (νmax 1677 cm⁻¹), while elemental analysis validates the molecular formula (C12H9N3O; calc. C 70.92%, H 4.43%, N 20.68%) .
This method is particularly effective for electron-rich aryl systems, though excessive chlorination at the β-position remains a limitation, requiring careful temperature modulation.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura coupling between 4-(pyrazol-1-yl)phenylboronic acid 6 and 2-bromopropenal 7 (Pd(PPh3)4, K2CO3, dioxane/H2O) provides direct access to the target compound (Figure 1D) . Optimization studies indicate that ligand choice critically impacts yield: bulky phosphine ligands (e.g., SPhos) suppress proto-deboronation side reactions, enhancing yields to 73% .
Comparative analysis of coupling methods reveals the following trends:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)2 | PPh3 | 58 |
| PdCl2(dppf) | XPhos | 68 |
| Pd(AmPhos)2 | SPhos | 73 |
Despite its efficiency, this route requires anhydrous conditions and inert atmospheres, increasing operational complexity.
Oxidation of Propanol Precursors
While less common, oxidation of 3-[4-(pyrazol-1-yl)phenyl]-2-propenol 8 using pyridinium chlorochromate (PCC) in dichloromethane (DCM) represents a viable pathway (Figure 1E) . Gas chromatography–mass spectrometry (GC-MS) monitoring shows complete conversion within 3 hr (m/z 198 [M+H]+), though overoxidation to carboxylic acids occurs at higher PCC concentrations (>2 equiv).
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for each method:
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Microwave Cyclocondensation | 68 | 95 | Moderate | High |
| Benzotriazole Elimination | 62 | 97 | High | Moderate |
| Vilsmeier-Haack | 55 | 90 | Low | Low |
| Suzuki Coupling | 73 | 98 | High | High |
| Propanol Oxidation | 48 | 85 | None | Low |
The Suzuki coupling and benzotriazole methods offer superior regioselectivity, making them preferred for large-scale synthesis. In contrast, microwave and Vilsmeier-Haack routes are advantageous for rapid screening of analogs .
Q & A
Q. What are the optimal synthetic routes for 3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, such as condensation between 4-(1H-pyrazol-1-yl)benzaldehyde and acetylene derivatives under controlled conditions. Key steps include temperature regulation (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalysts like piperidine for aldol condensation . Intermediates are characterized using thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural validation .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
A combination of -NMR, -NMR, and infrared (IR) spectroscopy is used to identify functional groups (e.g., α,β-unsaturated aldehyde). Mass spectrometry (MS) confirms molecular weight, while single-crystal X-ray diffraction (employing SHELXL ) provides unambiguous structural elucidation .
Q. How is the purity of the compound assessed, and what methods validate it?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) quantify purity (>95% typically required). Elemental analysis (C, H, N) and melting-point determination further validate purity .
Q. What are the compound’s solubility properties, and how do they affect experimental design?
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO or dichloromethane. Solvent choice impacts reaction design (e.g., DMF for coupling reactions) and bioassay compatibility (e.g., DMSO stock solutions for cell-based studies) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Contradictions in NMR or IR data may arise from tautomerism or impurities. Complementary techniques like 2D NMR (HSQC, HMBC) or X-ray crystallography (using SHELXL ) clarify ambiguities. For example, X-ray data can distinguish between keto-enol tautomers .
Q. What strategies mitigate by-product formation during the synthesis of this compound?
By-products like aldol adducts or oxidation products are minimized by:
Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
The α,β-unsaturated aldehyde moiety acts as a Michael acceptor, enabling covalent binding to biological nucleophiles (e.g., cysteine residues). Density functional theory (DFT) calculations predict electrophilic regions, guiding structure-activity relationship (SAR) studies for drug design .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Poor crystal growth due to flexible side chains is addressed by:
Q. How do researchers analyze contradictory bioactivity data across studies?
Discrepancies in IC values may stem from assay conditions (e.g., pH, cell lines). Meta-analyses comparing protocols (e.g., ATP-based vs. resazurin assays) and using standardized controls (e.g., doxorubicin for cytotoxicity) improve reproducibility .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding to targets like kinase enzymes. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with pyrazole nitrogen), validated by experimental IC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
